Methoctramine

Description

Properties

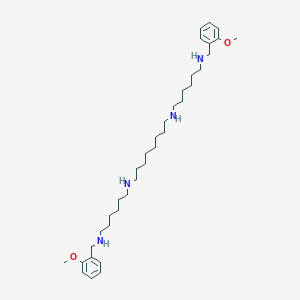

IUPAC Name |

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUIZGMOHGDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657547 | |

| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104807-46-7, 104807-40-1 | |

| Record name | Methoctramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of Methoctramine

Muscarinic Receptor Subtype Selectivity Profile of Methoctramine (B27182)

This compound's interaction with muscarinic receptors is not uniform across the five subtypes (M1-M5). Its binding affinity varies significantly, with a clear preference for the M2 subtype. wikipedia.orgnih.gov

This compound is recognized primarily for its potent and preferential antagonism of the M2 muscarinic receptor. wikipedia.orgnih.govnih.govresearcher.lifenih.govnih.govnih.gov This selectivity is particularly evident in cardiac tissues, where M2 receptors are predominantly expressed. wikipedia.orgnih.gov In functional studies, this compound has been shown to be a powerful competitive antagonist at M2 receptors in both myocardial and pacemaker cells. nih.gov The activation of M2 receptors in the heart typically leads to a decrease in the heart rate by reducing the speed of conduction in the sinoatrial and atrioventricular nodes. wikipedia.org By antagonizing these receptors, this compound effectively inhibits this action, resulting in an increased heart rate. wikipedia.org

While highly selective for the M2 receptor, this compound also interacts with other muscarinic receptor subtypes, albeit with considerably lower affinity. nih.govnih.govnih.govnih.gov Studies have demonstrated that this compound is significantly less potent in antagonizing M1 and M3 receptors compared to its effects on M2 receptors. nih.govnih.gov For instance, it has been reported to be 54 to 132-fold less potent in ileal preparations, which are rich in M3 receptors, compared to atrial preparations where M2 receptors are abundant. nih.gov The affinity constants (Ki values) derived from binding studies in Chinese hamster ovary cells further illustrate this selectivity.

Table 1: Comparative Affinity of this compound for Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Affinity Constant (Ki) in nM |

|---|---|

| M1 | 16 |

| M2 | 3.6 |

| M3 | - |

| M4 | - |

| M5 | - |

Note: Lower Ki values indicate higher binding affinity. Data for M3, M4, and M5 were not consistently available in the reviewed sources.

The preferential antagonism of M2 receptors by this compound translates to a high degree of cardioselectivity. wikipedia.orgnih.govresearcher.lifenih.gov This property has made it a valuable agent in experimental pharmacology for studying the specific roles of cardiac M2 receptors. nih.govnih.gov In vivo studies have confirmed that this compound selectively blocks cardiac M2 receptors, underscoring its potential as a tool to investigate cardiac function. researcher.life Its action is specifically targeted at the M2 alpha receptors located in the heart. researcher.life

Competitive Antagonism at Muscarinic Receptors

At lower concentrations, this compound acts as a competitive antagonist at muscarinic receptors. nih.govnih.govnih.gov This means that it binds to the same site on the receptor as the endogenous agonist, acetylcholine (B1216132), thereby preventing acetylcholine from binding and activating the receptor. wikipedia.org This competitive interaction has been demonstrated in various experimental models, including isolated guinea pig atria, where this compound effectively blocks the effects of muscarinic agonists like carbachol (B1668302) and muscarine. nih.gov

Allosteric Properties and Dualsteric Interactions of this compound

At higher concentrations, the pharmacological profile of this compound becomes more complex, exhibiting allosteric properties. nih.govnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding can alter the receptor's conformation and, consequently, its affinity for the orthosteric ligand. nih.gov

Research has revealed that this compound can engage in dualsteric interactions, meaning it can simultaneously bind to both the orthosteric and an allosteric site on the M2 receptor. nih.govnih.gov This dual binding is thought to contribute to its high affinity and selectivity for the M2 subtype. nih.gov The allosteric binding site for this compound is located on the extracellular domain of the receptor. nih.gov This interaction can physically prevent the dissociation of other ligands from the orthosteric site. nih.gov The unique structure of this compound, a polymethylene tetraamine (B13775644), allows it to span both the orthosteric and allosteric binding sites. nih.govnih.gov This bitopic, or dualsteric, antagonism is a key feature of its molecular mechanism of action. nih.gov

Molecular Mechanisms of Methoctramine Action at Muscarinic Receptors

Orthosteric and Allosteric Binding Site Interactions

Methoctramine's interaction with muscarinic receptors involves both orthosteric and allosteric binding sites. The orthosteric site is the primary binding site for the endogenous neurotransmitter acetylcholine (B1216132), while allosteric sites are distinct, spatially separated regions on the receptor that can modulate the binding affinity, potency, and efficacy of orthosteric ligands nih.govresearchgate.net. This compound's ability to engage both sites is key to its high affinity and selectivity for the M2 receptor nih.govcas.czresearchgate.net.

Detailed analyses of This compound (B27182) binding have revealed a bitopic, or dualsteric, mechanism at M2 receptors preprints.orgnih.govnih.govresearchgate.netresearchgate.net. This compound's high-affinity binding to M2 receptors involves a simultaneous interaction with both the orthosteric binding site and an allosteric binding site located between the second and third extracellular loops nih.govcas.czresearchgate.net. This dual interaction is responsible for its high affinity at the M2 receptor researchgate.netcuni.cz.

The extracellular loops play a crucial role in determining this compound's binding specificity and affinity across muscarinic receptor subtypes.

Glutamate (B1630785) 175 (E175) in the o2 loop: this compound's association with the M2 receptor is initiated by an interaction with E175 in the second extracellular (o2) loop cuni.cz. This initial interaction represents a fast association step and leads to low-affinity binding that can prevent the dissociation of orthosteric ligands like N-methylscopolamine (NMS) nih.govcas.czresearchgate.netcuni.cz. This compound can bind solely with low affinity to the allosteric binding site on NMS-occupied M2 receptors by primarily interacting with E175 nih.govcas.czresearchgate.net.

Lysine (B10760008) 523 (K523) in the o3 loop: The selectivity of this compound for M2 over M3 receptors is influenced by K523 in the third extracellular (o3) loop of the M3 receptor nih.govresearchgate.netcas.czresearchgate.net. In M3 receptors, K523 forms a hydrogen bond with glutamate 219 (E219) of the second extracellular loop, which hinders this compound's binding to the allosteric site at this subtype. This impaired interaction with the allosteric binding site results in a lower affinity binding of this compound at the M3 receptor nih.govcas.czresearchgate.netcuni.czresearchgate.net.

This compound, through its allosteric binding, can inhibit the dissociation of orthosteric ligands from the M2 receptor preprints.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. At high concentrations, this compound slows down the dissociation of radiolabeled N-methylscopolamine ([3H]NMS) from the M2 receptor, by approximately 50-fold preprints.orgnih.govresearchgate.netresearchgate.net. This phenomenon suggests that this compound, when bound to the allosteric site, can physically trap the orthosteric ligand within its binding pocket nih.govresearchgate.netresearchgate.netresearchgate.net. This mechanism highlights this compound's role as a negative allosteric modulator that can significantly impact the kinetics of orthosteric ligand-receptor interactions nih.gov.

Ligand Binding Ensembles and Receptor Conformational Changes

The binding of allosteric modulators like this compound can induce conformational changes in the receptor, which in turn affect the affinity, potency, and efficacy of orthosteric ligands preprints.orgnih.govresearchgate.net. While specific details on this compound's direct induction of ligand binding ensembles and receptor conformational changes are not explicitly detailed in the provided snippets beyond its allosteric modulation, the general principle of allosteric modulation involves such changes preprints.org.

Molecular Dynamics Simulations of this compound-Receptor Association

Molecular dynamics (MD) simulations have been employed to investigate the association of this compound with the M2 receptor nih.govcas.czresearchgate.netresearchgate.netcuni.cz. These simulations indicate that the binding process is initiated by an interaction with E175 in the o2 loop, followed by a slow translocation of this compound to the orthosteric binding site, leading to binding equilibration cas.czresearchgate.netcuni.cz. This multi-stage association mechanism, involving an initial transient interaction with the allosteric site and subsequent stable binding to both sites, is consistent with experimental observations preprints.orgnih.govnih.govcas.czresearchgate.netcuni.cz.

Interaction with Non-Muscarinic Receptor Systems (e.g., Nicotinic ACh Receptors, Adenosine (B11128) A3 Receptors, ExoU)

While primarily known for its muscarinic receptor antagonism, this compound has also been observed to interact with other receptor systems, albeit often at higher concentrations or with different mechanisms.

Nicotinic ACh Receptors (nAChRs): Research suggests that this compound can bind to nicotinic acetylcholine receptors, particularly at micromolar concentrations wikipedia.org. It has been shown to act as a noncompetitive antagonist at muscular nicotinic receptors acs.org. Studies have explored how changes in this compound's structure affect its ability to block the nACh receptor, with some polyamine derivatives decreasing current amplitude or increasing current decay rate jpccr.eu. This compound has been reported to have a dose-related inhibitory effect on presynaptic control of acetylcholine release and postsynaptic activation of the nicotinic receptor at the mouse neuromuscular junction nih.gov.

Adenosine A3 Receptors (A3ARs): this compound has been noted to interact with adenosine A3 receptors wikipedia.orgunifi.it. The A3AR is a G protein-coupled receptor found in various tissues, including the heart, and is a subject of research for its therapeutic potential in cardiovascular diseases cuhk.edu.cnnih.gov.

ExoU: this compound has been identified as a potential inhibitor of ExoU, a potent phospholipase toxin secreted by Pseudomonas aeruginosa, an opportunistic pathogen researchgate.netepistemic.ainih.gov. Computational and laboratory assays, such as Nuclear Magnetic Resonance (NMR) Saturation Transfer Difference (STD), have confirmed that this compound binds to ExoU, with a dissociation constant (KD) indicating strong binding epistemic.ainih.govusm.orgwindows.net. This interaction suggests a potential for this compound to be chemically modified and investigated as a therapeutic agent against Pseudomonas lung infections by reducing bacterial virulence epistemic.ai.

Structure Activity Relationships Sar and Medicinal Chemistry of Methoctramine and Its Analogues

Elucidation of Key Structural Features for M2 Selectivity

Methoctramine (B27182) exhibits a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1 and M3, showing approximately 4.4-fold greater affinity for M2 than for M1 receptors. Its high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric and an allosteric binding site located between the second and third extracellular loops. researchgate.netnih.gov At higher concentrations, this compound can also bind with lower affinity solely to the allosteric binding site on N-methylscopolamine-occupied M2 receptors, preventing radioligand dissociation. researchgate.netnih.gov

Studies on polymethylene tetraamines related to this compound have revealed that both the carbon chain length separating the inner nitrogens and the chain length between the inner and outer nitrogens are crucial for antimuscarinic potency. nih.gov Optimal activity at cardiac M2 muscarinic receptors is associated with the chain lengths found in this compound: eight methylenes between the inner nitrogens and six methylenes between the inner and outer nitrogens. nih.gov

The nature of the substituent on both inner and outer nitrogens also significantly influences potency. Replacing the benzylic moiety of this compound with a 2-furyl or a 5-methyl-2-furyl nucleus enhances potency towards cardiac M2 muscarinic receptors. nih.gov

N-methylation of the four nitrogen atoms of this compound yields different effects on activity. Methylation of the outer nitrogens leads to a significant decrease in activity. In contrast, methylation of the inner nitrogens results in an increase in activity in both atria and ileum. nih.govunimore.it

Design and Synthesis of Novel this compound Derivatives

The "universal template approach" in drug design suggests that a polyamine can be modified to recognize various neurotransmitter receptors. This concept has guided the design of this compound derivatives. acs.orgacs.org

Based on structure-activity relationship studies, furtramine and mefurtramine were developed by replacing the benzylic moiety of this compound with 2-furyl and 5-methyl-2-furyl nuclei, respectively. These modifications resulted in enhanced potency and selectivity towards cardiac M2 muscarinic receptors, making them more potent and selective than this compound itself. nih.govunimore.it

Table 1: Structure-Activity Relationships of this compound Derivatives on Cardiac M2 Receptors nih.gov

| Compound | Chain Length (Methylenes) | Substituent Type | Potency (pA2) |

| This compound | Inner: 8, Outer: 6 | Benzylic | 7.85 |

| Furtramine | Inner: 8, Outer: 6 | 2-Furyl | 8.12 |

| Mefurtramine | Inner: 8, Outer: 6 | 5-Methyl-2-furyl | 8.30 |

| N-methylated | Variable | Various (Outer N) | Decreased |

| N-methylated | Variable | Various (Inner N) | Increased |

Other derivatives, such as tripitramine, a non-symmetrical tetraamine (B13775644), have been developed, proving to be highly potent and selective M2 muscarinic receptor antagonists. Tripitramine showed a pA2 of 9.75 ± 0.02 and a pKi of 9.54 ± 0.08, with high selectivity ratios for M2/M3 (1600-2200) and M2/M1 (81). nih.gov

This compound itself is considered a bitopic dualsteric antagonist. nih.govpreprints.orgfrontiersin.org This means it interacts simultaneously with both the orthosteric binding site and an allosteric binding site on the M2 receptor. researchgate.netnih.govnih.gov The concept of bitopic ligands involves combining two pharmacophores, one targeting the orthosteric site and another interacting with an allosteric site, connected by a linker. nih.govpreprints.orgfrontiersin.orgmdpi.com This strategy aims to achieve high affinity and subtype selectivity by leveraging the diversity of allosteric binding sites. nih.govfrontiersin.orgmdpi.comresearchgate.net

Pharmacological Effects of Methoctramine in Organ Systems and Cellular Processes

Cardiovascular System Research

The cardiovascular system is significantly influenced by cholinergic signaling, with muscarinic receptors playing a crucial role in regulating cardiac function. Methoctramine (B27182) has been instrumental in dissecting these roles.

Effects on Cardiac Rate and Rhythm (e.g., Bradycardia Prevention)

This compound demonstrates a potent and highly selective antagonistic effect on cardiac M2 alpha receptors in vivo. nih.gov Studies in anesthetized and pithed rats have shown that this compound (300 µg/kg i.v.) strongly inhibits bradycardia induced by methacholine (B1211447) and muscarine. nih.gov This suggests its ability to counteract the parasympathetic slowing of heart rate.

Further research in conscious dogs demonstrated that this compound can prevent fentanyl-induced bradycardia in a dose-dependent manner. nih.gov Fentanyl is known to cause significant reductions in heart rate and various bradyarrhythmic actions indicative of vagal hyperactivity. nih.gov Administration of this compound five minutes before fentanyl injection effectively prevented these bradycardic effects, with higher doses sometimes leading to sinus tachycardia. nih.gov The calculated dose of this compound required to prevent fentanyl-induced bradyarrhythmias without inducing tachycardia was approximately 14.4 µg/kg. nih.gov

Table 1: Effects of this compound on Cardiac Rate and Rhythm

| Effect on Cardiac Rate/Rhythm | Animal Model | Agonist/Inducer | This compound Dose | Key Finding | Citation |

| Inhibition of Bradycardia | Anesthetized/Pithed Rat | Methacholine, Muscarine | 300 µg/kg i.v. | Strongly inhibited induced bradycardia. | nih.gov |

| Prevention of Bradycardia | Conscious Dog | Fentanyl | 6-60 µg/kg | Dose-dependently prevented fentanyl-induced bradycardia and bradyarrhythmias. Optimal dose for prevention without tachycardia: 14.4 µg/kg. | nih.gov |

| Facilitation of Bradycardia (inhibition) | Guinea-pig airways in vivo | Vagal stimulation, ACh | 7-240 nmol kg-1 | Inhibited bradycardia induced by vagal stimulation and ACh (ED50: 38 ± 5 and 38 ± 9 nmol kg-1, respectively). | nih.gov |

Cardioprotective Mechanisms (e.g., Interaction with Adenosine (B11128) Receptor Signaling)

This compound has been implicated in cardioprotective mechanisms, particularly through its interaction with adenosine receptor signaling. Research using isolated rat hearts subjected to ischemia and reperfusion injury has shown that both adenosine and acetylcholine (B1216132) treatment can restore post-reperfusion cardiac function. plos.orgnih.gov Interestingly, simultaneous administration of adenosine and acetylcholine did not produce additive protective effects, suggesting a shared underlying mechanism. plos.orgnih.gov

Crucially, the selective M2 muscarinic acetylcholine receptor antagonist this compound significantly attenuated the cardioprotective effect of adenosine. plos.orgnih.govcnjournals.com This indicates a potential functional coupling between adenosine and muscarinic receptors in mediating cardioprotection. plos.orgnih.gov Furthermore, adenosine treatment was observed to upregulate the expression and maximal binding capacity of muscarinic acetylcholine receptors, an effect that was inhibited by selective A1 adenosine receptor antagonists and nitric oxide synthase inhibitors. plos.orgnih.gov These findings suggest that nitric oxide may serve as a converging point in the signaling pathways involving both adenosine and muscarinic receptors during myocardial ischemia/reperfusion. plos.org

Table 2: this compound's Role in Cardioprotection

| Mechanism/Interaction | Animal Model | Context | Key Finding | Citation |

| Attenuation of Adenosine-mediated Cardioprotection | Isolated Rat Hearts | Ischemia/Reperfusion Injury | This compound significantly attenuated cardioprotective effect of adenosine, suggesting functional coupling between adenosine and muscarinic receptors. | plos.orgnih.govcnjournals.com |

| Inhibition of Hypoxia-induced TNF-α Production | H9c2 cells (in vitro) | Hypoxia-induced injury | This compound abolished the effect of acetylcholine treatment, suggesting M2 receptor involvement in inhibiting TNF-α production via MAPK phosphorylation. | mdpi.com |

Respiratory System Research

This compound has been extensively used to investigate the complex roles of muscarinic receptors in the respiratory system, particularly concerning airway smooth muscle function.

Modulation of Bronchoconstrictor Responses

This compound exhibits a multifaceted role in modulating bronchoconstrictor responses. In guinea pigs, this compound (7-240 nmol/kg) facilitated vagally-induced bronchoconstriction, while inhibiting acetylcholine (ACh)-induced bronchoconstriction at higher doses (ED50: 81 ± 11 nmol/kg). nih.gov This suggests a differential effect depending on the stimulus origin (neuronal vs. exogenous ACh). In isolated, innervated guinea-pig tracheal tube preparations, this compound (0.01-1 µM) facilitated contractions induced by both pre- and postganglionic nerve stimulation, without affecting contractions from exogenously applied ACh. nih.gov Higher concentrations (≥ 10 µM) reduced responses to both nerve stimulation and exogenous ACh, indicating blockade of post-junctional M3 receptors. nih.gov

Furthermore, this compound has been shown to induce non-specific airway hyperresponsiveness in vivo. nih.gov In anesthetized guinea pigs, this compound produced a dose-dependent increase in bronchoconstriction (up to 46%) induced by aerosol antigen. nih.gov It also increased bronchoconstriction induced by histamine (B1213489) (up to 45%) and platelet activating factor (up to 118%), demonstrating a broader hyperresponsiveness. nih.gov This effect was not inhibited by atropine (B194438), DAC-5945, or vagotomy, and was not attributed to altered arachidonic acid metabolism or beta-adrenergic antagonism. nih.gov However, propranolol (B1214883) prevented this compound-induced airway hyperresponsiveness, suggesting that this effect might be due to its reported ganglionic blocking activity. nih.gov

Table 3: this compound's Modulation of Bronchoconstrictor Responses

| Animal Model/Preparation | Stimulus/Agonist | This compound Concentration/Dose | Effect of this compound | Key Finding | Citation |

| Guinea-pig airways in vivo | Vagal stimulation | 7-240 nmol/kg | Facilitated bronchoconstriction (ED50: 58 ± 5 nmol/kg) | Facilitated vagally-induced bronchoconstriction. | nih.gov |

| Guinea-pig airways in vivo | Exogenous ACh | 7-240 nmol/kg | Inhibited bronchoconstriction (ED50: 81 ± 11 nmol/kg) at higher doses (120-240 nmol/kg). | Inhibited ACh-induced bronchoconstriction at higher doses. | nih.gov |

| Guinea-pig isolated, innervated tracheal tube | Pre- and postganglionic nerve stimulation | 0.01-1 µM | Facilitated contractions | Enhanced nerve-stimulated contractions. | nih.gov |

| Guinea-pig isolated, innervated tracheal tube | Exogenous ACh | 0.01-1 µM | Unaffected contractions | No effect on exogenous ACh-induced contractions at lower concentrations. | nih.gov |

| Guinea-pig isolated, innervated tracheal tube | Nerve stimulation, Exogenous ACh | ≥ 10 µM | Reduced responses | Blockade of post-junctional M3 receptors at higher concentrations. | nih.gov |

| Anesthetized Guinea Pigs | Aerosol antigen, Histamine, Platelet Activating Factor | Dose-dependent | Increased bronchoconstriction (up to 46% for antigen, 45% for histamine, 118% for PAF) | Induced non-specific airway hyperresponsiveness. | nih.gov |

Role of M2 Receptors in Cholinergic Functional Antagonism in Airway Smooth Muscle

M2 muscarinic receptors are abundantly present in airway smooth muscle cells, and their role in modulating cholinergic responses is significant. mdpi.comersnet.org Prejunctional M2 receptors on parasympathetic nerve terminals in airways act as autoinhibitory receptors, regulating acetylcholine release through a negative feedback mechanism. nih.goversnet.orgoup.com By blocking these prejunctional M2 receptors, this compound can enhance nerve-stimulated responses and facilitate acetylcholine release, thereby removing autoinhibitory restraint on neurotransmitter release. nih.gov

In human isolated bronchus, this compound (1 µM) reduced the muscarinic functional antagonism of isoproterenol (B85558) relaxation, suggesting the involvement of M2 receptors in reversing sympathetically mediated relaxation and contributing to cholinergic functional antagonism. physiology.org This effect may be related to the inhibition of adenylyl cyclase by M2 receptor activation, which reduces cAMP levels and counteracts the bronchodilator response to β-agonists. mdpi.comersnet.orgphysiology.org

While M3 receptors are generally considered to mediate the direct bronchoconstrictor effects of acetylcholine, evidence suggests that postjunctional M2 receptors may also play a role, particularly in sensitizing M3 receptor-dependent contractions. mdpi.comoup.comoup.com Studies in murine airway smooth muscle have shown that this compound can reverse an M2 receptor-mediated hypersensitization of M3 receptor-dependent contractions at low stimulus frequencies. oup.com This highlights a significant M2 receptor-mediated potentiation of M3 receptor-dependent contractions, which could be relevant in conditions like asthma and COPD. oup.com

Table 4: Role of M2 Receptors in Airway Smooth Muscle (ASM) and Cholinergic Functional Antagonism

| Receptor Type | Location | Role/Mechanism | This compound Effect | Key Findings | Citation |

| Prejunctional M2 | Parasympathetic nerve terminals | Autoinhibitory; inhibit ACh release | Blockade by this compound enhances nerve-stimulated responses and ACh release. | This compound demonstrates the presence of autoinhibitory M2 receptors. | nih.goversnet.orgoup.com |

| Postjunctional M2 | Airway Smooth Muscle | Contribute to functional antagonism of β-agonist relaxation; inhibit cAMP production; may sensitize M3-dependent contractions. | This compound reduces muscarinic functional antagonism of isoproterenol relaxation; reverses M2R-mediated hypersensitization of M3-dependent contractions. | M2 receptors contribute to cholinergic functional antagonism and can potentiate M3-dependent contractions, especially at low frequencies. | mdpi.comersnet.orgoup.comphysiology.orgoup.com |

Urogenital System Research

Research into the urogenital system has also utilized this compound to understand the roles of muscarinic receptor subtypes, particularly in the bladder. The detrusor muscle of the urinary bladder contains both M2 and M3 muscarinic receptors, with M2 receptors being numerically predominant (75-80% M2, 20-25% M3). nih.govjst.go.jp However, the M3 receptor subtype is widely accepted as the primary mediator of direct detrusor smooth muscle contraction. nih.govjst.go.jpsemanticscholar.org

Despite the predominance of M3 receptors in mediating direct contraction, studies suggest a more nuanced role for M2 receptors. In M3 knock-out mice, bladder contraction to carbachol (B1668302) was significantly reduced, but the remaining responses were antagonized by this compound, indicating a small M2 receptor component in contraction under these conditions. semanticscholar.org This suggests that M2 receptors may play a minor role in smooth muscle contraction, at least when M3 receptors are absent or dysfunctional. semanticscholar.org

Furthermore, in detrusor strips from patients with neurogenic overactive bladders, while M3 receptors are primarily responsible for contraction, the M2-selective antagonist this compound has been used to assess M2 receptor function. semanticscholar.org Studies have shown that M2 receptors may regulate smooth muscle tone under conditions of high sympathetic activity or where M3 receptors are dysfunctional. semanticscholar.org In guinea pig and human detrusor contractility, significant M2 modulation of contractility was demonstrated through inhibition of agonist dose-response curves and electrical field stimulation with this compound, particularly in patients with neuropathic overactivity and overactive bladder symptoms. ucl.ac.uk This suggests that M2 activation, possibly through inhibition of adenylate cyclase and reduction of cAMP concentrations, is an important mechanism in detrusor function. jst.go.jpucl.ac.uk

Table 5: this compound's Effects in the Urogenital System (Bladder)

| System/Tissue | Muscarinic Receptor Subtype | Role/Mechanism | This compound Effect | Key Findings | Citation |

| Urinary Bladder (Detrusor muscle) | M2 (predominant numerically) | Minor role in contraction (especially if M3 dysfunctional); regulate tone; inhibit adenylate cyclase. | Antagonizes remaining contraction in M3 knock-out mice; demonstrates M2 modulation of contractility in overactive bladder. | M2 receptors contribute to bladder contractility, particularly under specific conditions or in disease states, and may regulate tone by inhibiting cAMP. | nih.govjst.go.jpsemanticscholar.orgucl.ac.uk |

| Urinary Bladder (Detrusor muscle) | M3 (primary mediator of contraction) | Direct contraction | This compound has relatively low affinity, consistent with M3 mediating direct contraction. | M3 receptors are the main mediators of direct detrusor contraction. | nih.govsemanticscholar.org |

Inhibition of Bladder Contractions and Overactivity

This compound has been shown to significantly inhibit carbachol-induced bladder contractions in isolated rat detrusor strips in a concentration-dependent manner. nih.gov It also reduces the amplitude of electrically evoked isovolumetric contractions. nih.gov In in vivo studies, intravenous administration of this compound has been observed to increase the voiding interval and bladder compliance, alongside a decrease in the number of spontaneous contractions during the filling phase in rat models of neurogenic and obstruction-induced detrusor overactivity. nih.gov

While M3 muscarinic receptors are primarily responsible for mediating direct contraction in normal smooth muscle of the bladder, M2 receptors are also present and may exhibit an enhanced role in disease states, such as neurogenic overactive bladder. semanticscholar.orgnih.govjst.go.jpresearchgate.neteinj.org Studies involving M3 knockout mice have revealed residual M2-mediated contractions that were susceptible to antagonism by this compound, indicating a minor but present role for M2 receptors in bladder contraction. semanticscholar.orgnih.govresearchgate.net In denervated bladders, M2 receptors actively participate in contraction, and the affinity of this compound in this context aligns with M3-mediated contractions, suggesting a complex interplay between the two subtypes. physiology.orgnih.gov Furthermore, denervation has been linked to an increase in M2 receptor density in the bladder. nih.govphysiology.org The M2 subtype is also recognized for its significant role in the local cholinergic modulation of bladder afferent activity, which contributes to bladder overactivity in normal rats. nih.gov

Interaction between M2 and M3 Receptor Subtype Pathways in Bladder Contraction

In normal bladder tissue, the M3 muscarinic receptor subtype predominantly mediates direct contraction, despite M2 receptors typically being more abundant. semanticscholar.orgjst.go.jpresearchgate.neteinj.org M2 receptors can contribute to an indirect "re-contraction" mechanism by inhibiting adenylate cyclase, thereby reversing the relaxation induced by β-adrenoceptor stimulation. semanticscholar.orgjst.go.jpresearchgate.net Studies on M2 receptor knockout mice have shown that responses to muscarinic agonists in the bladder are slightly depressed. semanticscholar.orgjst.go.jpresearchgate.net

In denervated bladders, a facilitatory interaction between M2 and M3 receptors has been observed in mediating contraction. nih.govphysiology.org This is evidenced by synergistic effects when combinations of this compound (an M2-selective antagonist) and para-fluoro-hexahydro-sila-diphenidol (p-F-HHSiD, an M3-selective antagonist) are used to reverse cholinergic contractions. nih.govphysiology.org In contrast, in normal bladders, these combinations typically exhibit additive effects. nih.gov The activation of M2 receptors leads to the activation of Gi/o G proteins, which in turn inhibits adenylyl cyclase and reduces cAMP concentration, a mechanism that can contribute to increased contractile force. ucl.ac.uk Although M2 receptors are the most populous muscarinic receptors in the detrusor muscle, their precise role in contractility is less clear compared to M3 receptors. ucl.ac.uk However, significant M2 modulation of contractility has been demonstrated in patients experiencing neuropathic overactivity and overactive bladder symptoms, with this modulation being inhibited by this compound. ucl.ac.uk

Neuromuscular System Research

This compound serves as a valuable research tool for investigating cholinergic control mechanisms at motor nerve terminals within the neuromuscular system. Muscarinic acetylcholine receptors (mAChRs) are known to modulate synaptic function and influence synaptic structure at neuromuscular junctions (NMJs). nih.govjneurosci.orgresearchgate.netjneurosci.org

Modulation of Neuromuscular Synaptic Transmission

This compound is capable of modulating neuromuscular synaptic transmission. At adult neuromuscular junctions, M2 receptors typically inhibit acetylcholine (ACh) release, and the selective blockade of these receptors by this compound results in an increase in ACh release. frontiersin.org As an M2/M4 mAChR blocker, this compound has been shown to increase the end-plate potential (EPP) quantal content in rat NMJs under physiological Ca2+ levels. nih.gov Research also indicates that this compound, acting as an M2/M4 antagonist, can lead to longer synaptic delays and slow the rise time of end-plate currents (EPCs) at the frog neuromuscular junction, particularly under low-temperature conditions. mdpi.com Furthermore, antagonists of both M1 and M2 receptors have been observed to affect rocuronium-induced neuromuscular block, with the M2 antagonist this compound enhancing 50-Hz tetanic fade. nih.gov

Implications in Organophosphate Compound Antagonism

Research indicates that this compound can modulate neuromuscular synaptic transmission, particularly in scenarios involving organophosphate poisoning. It has demonstrated the ability to prevent weakness induced by paraoxon, suggesting its potential as an antidote in such situations. researchgate.net In an ex vivo model, this compound at a concentration of 1 µM significantly prevented muscle weakness caused by paraoxon. researchgate.net The balanced modulation of neuromuscular synaptic transmission via M1 and M2 mAChRs is understood to contribute to paraoxon-induced muscle weakness. researchgate.net Notably, this compound has been shown to be equipotent to atropine in enhancing the survival of mice poisoned with a 2xLD50 dose of paraoxon. researchgate.net

Central Nervous System Research

This compound has been employed in central nervous system (CNS) research to investigate its effects on cognitive function and memory processes, thereby expanding its utility beyond peripheral applications. It serves as a valuable tool for dissecting the specific contributions of various muscarinic receptor subtypes to learning and memory.

In the context of systemic inflammation, central muscarinic cholinergic activation by this compound, acting as an M2 receptor antagonist, significantly inhibited serum TNF levels during endotoxemia. pnas.org Furthermore, centrally administered this compound has been shown to stimulate vagus nerve activity, as indicated by changes in instantaneous heart-rate variability. pnas.org This suggests that the efferent vagus nerve plays a role in transmitting central signals to peripheral immune mechanisms. pnas.org

The presynaptic M2 autoreceptor negatively influences acetylcholine release in several brain regions, including the striatum, hippocampus, and cerebral cortex. pnas.org The inhibition of this presynaptic M2 acetylcholine autoreceptor by this compound leads to an elevation of acetylcholine release in the synaptic cleft. pnas.org

This compound has been found to bind to secondary site(s) associated with neuronal muscarinic receptors and exhibits different mechanisms of antagonism. nih.gov It demonstrates poor selectivity for M1-linked phosphoinositide and noncardiac-M2 linked cAMP responses. nih.gov At lower concentrations (≤ 1 µM), this compound antagonized the M1-linked phosphoinositide response through an apparent competitive mechanism. nih.gov However, at higher concentrations, it exhibited noncompetitive effects and could even stimulate inositol (B14025) phosphate (B84403) formation. nih.gov

Molecular studies have revealed that this compound's high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric binding site and an allosteric binding site located between the second and third extracellular loops. researchgate.net this compound can also bind with lower affinity to the allosteric binding site on M2 receptors, physically preventing the dissociation of N-methylscopolamine (NMS). researchgate.net Conversely, the presence of lysine (B10760008) 523 in the third extracellular loop of M3 receptors forms a hydrogen bond that impedes this compound binding to the allosteric site, accounting for its lower-affinity binding at M3 receptors. researchgate.net Within the CNS, M1 receptors are predominantly expressed in regions such as the amygdala, hippocampus, and cerebral cortex, while M4 and M5 receptors are found in the substantia nigra and hippocampal areas. researchgate.netmdpi.com

Cognitive Function and Memory Research

This compound has been investigated for its effects on cognitive function and memory, particularly in the context of muscarinic M2 receptor modulation. Studies in Sprague Dawley rats demonstrated that this compound, an M2 receptor antagonist, significantly enhanced sustained attention in a modified Sustained Attention Task (SAT), suggesting its potential as a viable option for treating cognitive deficits.

In research exploring memory performance, intracerebroventricular (i.c.v.) administration of this compound in rats showed a slight but significant improvement in short-term memory performance in a delayed non-matching to position test. This effect was observed at a dose of 2 micrograms and was delay-dependent, suggesting that the decrease in activation of inhibitory muscarinic M2 autoreceptors by this compound contributes to this specific improvement at long forgetting delays.

However, the impact of this compound on memory consolidation can vary with the task. In passive avoidance (PA) learning, i.c.v. injection of this compound (12.5 µg) impaired PA learning, suggesting that M2 receptors mediate memory consolidation processes and that this compound acts via centrally located receptors in this context.

In studies on visual recognition memory in monkeys, infusions of the M2-selective antagonist this compound into the perirhinal cortex did not yield significant deficits, contrasting with the memory impairment caused by the M1-selective antagonist pirenzepine (B46924). This indicates functionally dissociable roles for M1 and M2 receptors in visual memory formation, with M1 receptors being critically dependent on cholinergic activation for new visual memories. Current time information in Rio de Janeiro, BR.

This compound has also been used to investigate its effects on place cells in the hippocampus. Local dialysis of this compound (1.0 mM), which blocks presynaptic M2 and M4 receptors, initially showed strong effects that diminished over hours, leading to a significant increase in the ratio of out-of-field to in-field firing rate and out-of-field rate. A mixture of this compound and pirenzepine (M1 antagonist) was found to recapitulate the place-cell effects of scopolamine, suggesting that scopolamine's effects on place cells likely result from a combined blockade of postsynaptic M1 receptors and presynaptic M2/M4 receptors.

Analgesic Effects and Role in Neuropathic Pain Models (e.g., Involvement of M2 Receptors in LASSBio-873-induced Analgesia)

This compound plays a significant role in dissecting the mechanisms of analgesia, particularly in neuropathic pain models, by acting as an M2 receptor antagonist. In a rat model of neuropathic pain, the analgesic effect of LASSBio-873, a novel muscarinic agonist, was inhibited by intrathecal injection of this compound. This finding strongly suggests that M2 muscarinic receptors are involved in LASSBio-873-induced analgesia.

Research has also highlighted the crucial role of cortical cholinergic neurotransmission, mediated by M2 muscarinic receptors, in neuropathic pain. The analgesic effect of donepezil, a cholinesterase inhibitor, was markedly reduced by microinjection of this compound into the posterior insular cortex (pIC) in rat models of oxaliplatin-induced and spared nerve injury neuropathic pain. This suggests that targeting insular M2 receptors with central cholinomimetics could be a strategy for neuropathic pain treatment. Furthermore, activation of spinal muscarinic M2 receptors following cholinesterase inhibitors can lead to analgesia.

In studies evaluating the anti-allodynic effect of electroacupuncture (EA) in rats with oxaliplatin-induced neuropathic pain, intrathecal administration of this compound (M2 receptor antagonist) and 4-DAMP (M3 receptor antagonist) blocked the EA-induced analgesic effect. This indicates that spinal cholinergic M2 and M3 receptors are involved in mediating this analgesic action.

However, it is important to note that not all analgesic pathways are sensitive to this compound. In some instances, this compound did not inhibit morphine-induced antinociception. Similarly, in studies investigating spinal muscarinic receptors in TENS-induced antihyperalgesia, this compound (10 µg, i.t.) had no effect on the antihyperalgesia produced by low or high frequency TENS, while M1 and M3 antagonists did.

Table 1: Involvement of M2 Receptors (Antagonized by this compound) in Analgesia

| Compound/Intervention | Effect on Analgesia | Receptor Involvement | Reference |

| LASSBio-873 | Analgesic effect inhibited by this compound | M2 Muscarinic Receptors | |

| Donepezil | Analgesic effect reduced by this compound | Cortical M2 Muscarinic Receptors | |

| Electroacupuncture | Anti-allodynic effect blocked by this compound | Spinal M2 Muscarinic Receptors | |

| Morphine | Not inhibited by this compound | Not M2-mediated in this context | |

| Carbachol (spinal) | Not affected by this compound | Not M2-mediated in this context | |

| Arecaidine (spinal) | Antinociception attenuated by this compound | M2 Muscarinic Receptors |

Effects on Intracerebroventricular Cholinergic Responses (e.g., Drinking Behavior)

This compound has been used to investigate the involvement of central muscarinic receptors in the control of fluid and electrolyte balance. When injected intracerebroventricularly (i.c.v.) in male Holtzman rats, this compound (50 nmol/1 μL) reduced both 0.3 M NaCl and water intake. This effect was observed in rats treated with pilocarpine (B147212) (a non-selective muscarinic agonist) combined with moxonidine (B1115) into the lateral parabrachial nucleus (LPBN), and also in rats treated with muscimol (B1676869) (a GABAA agonist) into the LPBN. These results suggest that M1 and M2 muscarinic receptors activate central pathways involved in the control of water and sodium intake, which are influenced by LPBN inhibitory mechanisms.

Cellular and Molecular Signaling Pathway Modulation

Regulation of Adenylyl Cyclase Activity

Muscarinic M2 and M4 receptors are known to couple preferentially to the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a selective M2 receptor antagonist, plays a crucial role in demonstrating this regulatory mechanism.

In smooth muscle cells, acetylcholine (ACh) typically causes a decrease in basal cAMP. This decrease is accentuated by M3 receptor antagonists, but it is converted to an increase above basal levels when this compound or pertussis toxin (PTx) is applied. This indicates that M2 receptors in smooth muscle couple to the inhibition of adenylyl cyclases V/VI via Gαi3 proteins, and this inhibition is reversed by this compound. Similar findings have been reported in bovine trachealis cells, where this compound antagonized the inhibitory effect of carbachol on isoproterenol-stimulated cAMP accumulation with potencies consistent with mediation by M2 muscarinic receptors.

Table 2: this compound's Effect on Adenylyl Cyclase Activity

| Cell Type/System | Agonist | Effect on cAMP | This compound Effect | Implication | Reference |

| Smooth Muscle Cells | Acetylcholine | Decreases cAMP | Converts decrease to increase | M2 receptors inhibit adenylyl cyclase via Gαi3 | |

| Bovine Trachealis Cells | Carbachol | Inhibits isoproterenol-stimulated cAMP | Antagonizes inhibition | M2 receptors mediate inhibition of adenylyl cyclase | |

| Rat Frontal Cortex Membranes | Acetylcholine | Potentiates CRH-stimulated adenylyl cyclase | Less potent in blocking this effect | M1/M3 receptors involved in potentiation, M2 less so |

Modulation of Phosphoinositide Hydrolysis

This compound has been reported to activate phosphoinositide breakdown at high concentrations, a process that is inhibited by pertussis toxin pretreatment, suggesting the involvement of pertussis toxin-sensitive G proteins. This activation can lead to mast cell exocytosis.

Muscarinic M2 and M4 receptors have been shown to stimulate phosphoinositide hydrolysis, although the magnitude of this response is typically weak and occurs primarily in cells expressing high densities of these receptors. Crucially, this M2/M4-mediated phosphoinositide response is sensitive to pertussis toxin. This contrasts with the phosphoinositide response mediated by M1, M3, and M5 receptors, which is generally more robust and usually, though not always, insensitive to pertussis toxin.

In the longitudinal muscle of the rat ileum, studies using this compound helped differentiate receptor coupling. While M2 receptors were found to be more abundant and mediate inhibition of adenylyl cyclase activity, a less abundant M3 receptor population was identified that triggers contraction and phosphoinositide hydrolysis.

β-Arrestin Pathway Modulation and Downstream Effects (e.g., PI3K/Akt/mTORC1 signaling)

Upon activation, muscarinic receptors, including the M2 subtype, undergo a desensitization process involving phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the binding of β-arrestin proteins, which in turn suppresses G protein interactions and leads to receptor internalization. The M2 receptor is internalized via a clathrin-independent, ARF6-dependent pathway, with β-arrestins activating ARF6 to promote internalization into early endosomes.

Research indicates that M2 receptor activation negatively modulates the PI3K/Akt/mTORC1 signaling axis, potentially through the downregulation of β1-arrestin. This modulation also affects the mTORC1 complex, leading to decreased expression of its specific target, p-p70S6KThr389. Additionally, the levels of p-AMPKαthr172, a negative regulator of myelination, were found to be reduced following M2 agonist treatment.

The PI3K/Akt/mTOR (mammalian target of rapamycin) signaling pathway is a critical cascade involved in various fundamental cellular processes, including cell cycle progression, cell survival, protein synthesis, cell growth, metabolism, and motility. M2 receptor activation can also stimulate Cav1.2b currents through a signaling pathway that includes Gβγ subunits, phosphatidylinositol 3-kinase (PI3K), a novel protein kinase C (PKC), and c-Src.

Table 3: M2 Receptor Modulation of Cellular Signaling Pathways

| Pathway/Component | M2 Receptor Activation Effect | Mechanism/Downstream Effect | Reference |

| β-Arrestin Pathway | Recruitment of β-arrestins | Receptor desensitization and internalization | |

| PI3K/Akt/mTORC1 Axis | Negative modulation | Possibly via β1-arrestin downregulation; decreased p-p70S6KThr389, p-AMPKαthr172 | |

| Cav1.2b Currents | Stimulation | Involves Gβγ, PI3K, novel PKC, and c-Src |

Effects on Guanine Nucleotide-Binding Protein (G-protein) Activity (e.g., GTPase Inhibition)

This compound has been shown to directly inhibit the high-affinity GTPase activity of G proteins, particularly Gi proteins. This effect is distinct from its muscarinic receptor antagonism. Studies in pig heart sarcolemma have demonstrated that this compound inhibits both spontaneous GTP hydrolysis and that stimulated by agents such as mastoparan (B549812) or carbachol. wikipedia.orgwikipedia.orgwikipedia.orgmims.com The inhibitory action of this compound on GTPase activity is observed at micromolar concentrations, whereas its muscarinic receptor antagonist activity is typically seen at nanomolar concentrations. wikipedia.orgwikipedia.orgmims.com

The mechanism involves an increase in the Michaelis constant (Km) for GTP and a decrease in the maximum reaction rate (Vmax) for spontaneous GTP hydrolysis. wikipedia.org This inhibition is sensitive to pertussis toxin pretreatment, indicating that it specifically targets Gi/o proteins. wikipedia.orgmims.comwikidata.org It is suggested that this compound's interaction with G proteins can lead to a decrease in the receptor's affinity for agonists. wikipedia.org By inhibiting GTPase activity, this compound may prevent the re-association of the alpha (α) and beta-gamma (βγ) subunits of Gi proteins, thereby sustaining the regulatory effects of the Gi subunits on downstream cellular effectors. wikipedia.orgmims.com This highlights a direct interaction of this compound with G proteins, influencing signal transduction pathways independently of its receptor antagonism at higher concentrations.

| GTPase Activity | IC50 for this compound (µM) wikipedia.orgmims.com | Notes |

|---|---|---|

| Spontaneous GTP hydrolysis | 21 | Observed in pig heart sarcolemma and rat peritoneal mast cell membranes. wikipedia.orgmims.com |

| Mastoparan-stimulated GTP hydrolysis | 13 | Effect observed at micromolar concentrations. wikipedia.orgmims.com |

| Carbachol-stimulated GTP hydrolysis | 0.005 | Inhibition at concentrations consistent with muscarinic antagonist activity. wikipedia.orgmims.com |

Investigation in Cancer Biology

The involvement of muscarinic receptors and polyamine metabolism in cancer progression has garnered significant attention. This compound and its derivatives have been investigated for their potential roles in modulating these processes, offering insights into novel therapeutic strategies.

Inhibition of ExoU Activity in Pseudomonas aeruginosa

This compound has been identified as an inhibitor of ExoU, a highly potent phospholipase toxin secreted by the opportunistic pathogen Pseudomonas aeruginosa. sigmaaldrich.com ExoU is a key virulence factor delivered into host cells via the bacterial type III secretion system, contributing to severe tissue damage and poor clinical outcomes in infections. sigmaaldrich.comnih.govuni.lu

Initial screening demonstrated that this compound could inhibit ExoU activity by 82%. sigmaaldrich.com This finding has prompted further research into repurposing and optimizing the this compound scaffold to develop more potent ExoU antagonists. sigmaaldrich.com Computational and experimental techniques, such as NMR Saturation Transfer Difference (STD) and in silico Schrödinger Computational Modeling, have been employed to identify potential binding sites of this compound on the ExoU protein, paving the way for structure-activity relationship (SAR) studies and the design of new anti-virulence drugs. sigmaaldrich.comnih.gov

Participation of M2 Receptors in Tumor Progression Modulation (e.g., Breast Cancer)

Muscarinic acetylcholine receptors (mAChRs), including the M2 subtype, are expressed in various tumor types and play a role in cancer progression. unimi.itguidetopharmacology.orgfishersci.befishersci.nofishersci.camims.commims.com Activation of M2 receptors has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, suggesting a potential anti-tumorigenic role. unimi.itguidetopharmacology.orgfishersci.befishersci.nomims.comfishersci.caalfa-chemistry.com

This compound, as a selective M2 receptor antagonist, has been instrumental in elucidating the specific involvement of M2 receptors in these processes. For instance, in breast cancer, this compound was found to prevent the anti-tumor effects of combined therapies that utilize cholinergic agonists, thereby confirming the M2 receptor's mediation of these beneficial outcomes. unimi.it Similarly, in human glioblastoma cancer stem cells, the inhibitory effects of M2 receptor agonists on cell growth and survival were significantly diminished when this compound was co-administered or when M2 receptors were silenced, further substantiating the M2 receptor's role in tumor growth modulation. guidetopharmacology.orgfishersci.caalfa-chemistry.com

Beyond cell proliferation, M2 receptors also influence other aspects of tumor biology. In non-small cell lung cancer (NSCLC), blocking M2 receptor signaling with this compound has been shown to inhibit NF-κB p65 activity and reverse epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, thereby suppressing cell migration and invasion. sci-hub.ru Furthermore, in studies involving macrophages from mammary adenocarcinoma-bearing mice, this compound partially attenuated the pro-angiogenic activity induced by the muscarinic agonist carbachol, indicating that M2 receptors participate in modulating tumor-associated angiogenesis. mims.com

| Cancer Type / Cell Line | Observed Effect of M2 Activation | Role of this compound (M2 Antagonist) |

|---|---|---|

| Breast Cancer | Inhibition of tumor progression by cholinergic agonists. unimi.it | Prevents anti-tumor effects, confirming M2 receptor mediation. unimi.it |

| Human Glioblastoma Cancer Stem Cells | Decreased cell growth and survival, induction of apoptosis. guidetopharmacology.orgfishersci.caalfa-chemistry.com | Strongly reduces inhibitory effects of M2 agonists. guidetopharmacology.orgfishersci.caalfa-chemistry.com |

| Non-Small Cell Lung Cancer (NSCLC) | Promotion of epithelial-mesenchymal transition (EMT), increased migration and invasion (when M2R signaling is active). sci-hub.ru | Inhibits NF-κB p65 activity, reverses EMT, suppresses migration and invasion. sci-hub.ru |

| Mammary Adenocarcinoma (in macrophages) | Increased angiogenesis (by muscarinic agonists). mims.com | Partially blunts pro-angiogenic action. mims.com |

Polyamine Oxidase (PAOX) Inhibition by this compound Derivatives

This compound has emerged as a potent and selective competitive inhibitor of polyamine oxidase (PAOX), an enzyme involved in polyamine catabolism. nih.govnih.govnih.govwikipedia.orgwikipedia.orgcenmed.com Polyamine metabolism plays a crucial role in cellular homeostasis, and its dysregulation is frequently associated with various pathological conditions, including cancer. nih.gov

Detailed kinetic studies have shown that this compound exhibits a high affinity for PAOX with an inhibition constant (Ki) of 10 nM. nih.govwikipedia.orgwikipedia.orgcenmed.com It also inhibits spermine (B22157) oxidase (SMOX), another enzyme in the polyamine catabolic pathway, but with a significantly lower affinity (Ki = 1.2 µM), demonstrating excellent selectivity for PAOX (approximately 120-fold). nih.govwikipedia.orgwikipedia.orgcenmed.com The effectiveness of this compound as a PAOX inhibitor has been validated in cellular models, such as the HT22 cell line. nih.govwikipedia.orgwikipedia.org

Research into this compound derivatives has explored how structural modifications, such as changes in the polymethylene chain length or the introduction of sterically constrained moieties, impact their inhibitory potency and selectivity towards PAOX and SMOX. nih.gov

The inhibition of PAOX by this compound has been shown to have synergistic effects with other anti-cancer agents. For example, in lung cancer cell lines, this compound's inhibition of PAOX significantly enhances the antiproliferative effect of indomethacin (B1671933). nih.govnih.govbioglyco.com This synergy is attributed to PAOX's role in reconverting acetylated polyamines (produced by spermidine/spermine N1-acetyltransferase 1, SSAT-1, which is induced by indomethacin) back into non-acetylated polyamines. By inhibiting PAOX, this compound helps maintain higher intracellular levels of acetylated polyamines, which contribute to the antiproliferative activity. nih.govnih.govbioglyco.com This makes PAOX a promising therapeutic target in cancer, and this compound serves as a valuable tool for understanding the physiological and pathological roles of polyamine catabolism. nih.gov

| Enzyme | Ki (nM) | Selectivity (PAOX vs SMOX) |

|---|---|---|

| Polyamine Oxidase (PAOX) | 10 | 1:120 |

| Spermine Oxidase (SMOX) | 1200 |

Preclinical and Translational Research Perspectives

Development of Methoctramine (B27182) as a Research Tool for Muscarinic Receptor Characterization

The selective pharmacological profile of this compound has made it an invaluable research tool for the characterization and classification of muscarinic receptor subtypes. nih.gov Its ability to discriminate between M2 receptors and other muscarinic subtypes has allowed researchers to elucidate the specific physiological and pathophysiological roles of M2 receptors in various tissues and systems.

Before the development of selective antagonists like this compound, the differentiation of muscarinic receptor subtypes in vivo was challenging. The use of non-selective antagonists such as atropine (B194438) would block all muscarinic receptors, making it difficult to attribute a specific physiological response to a particular receptor subtype.

This compound's high selectivity for the M2 receptor subtype allows for the functional isolation of M2-mediated effects. For example, by using this compound, researchers can investigate the role of M2 receptors in cardiac function, knowing that at appropriate concentrations, M1 and M3 receptor-mediated effects will be largely unaffected. nih.gov This has been instrumental in confirming that bradycardia is primarily an M2-mediated event, while processes like salivation and smooth muscle contraction in the gut and airways are predominantly mediated by M3 receptors.

Furthermore, this compound has been used in conjunction with other subtype-selective antagonists (e.g., the M1-selective pirenzepine (B46924) or the M3-selective 4-DAMP) to dissect complex physiological responses involving multiple muscarinic receptor subtypes. This pharmacological toolbox has been essential for creating a more detailed map of muscarinic receptor distribution and function throughout the body. The development and application of this compound represented a significant step forward in muscarinic receptor pharmacology, providing a key tool that has been used extensively in preclinical research to unravel the intricate signaling pathways regulated by different muscarinic receptor subtypes.

Methodological Approaches in Methoctramine Research

Radioligand Binding Assays for Affinity and Selectivity Determination

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of ligands for their target receptors. These assays measure the binding of a radiolabeled ligand to cells or cell membranes containing the receptor of interest, allowing for the determination of equilibrium dissociation constants (Kd) and selectivity profiles revvity.com. A lower Kd value indicates higher affinity revvity.com.

Methoctramine (B27182) has been extensively studied using radioligand binding assays, often in competition with radiolabeled N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist researchgate.netmdpi.com. These studies have consistently demonstrated this compound's preferential binding to M2 receptors over other muscarinic subtypes wikipedia.org.

Key findings from radioligand binding assays include:

M2 Selectivity : this compound exhibits strong binding affinities for M2 receptors, with reported Kd values indicating effective receptor blockade at physiological concentrations . It shows approximately 4.4-fold greater affinity for M2 receptors than for M1 receptors . Furthermore, it demonstrates significantly greater selectivity for M2 over M3 and M5 subtypes, with differences in affinity of 16-fold and 10-fold, respectively oup.com. Its affinity for M4 receptors is about four-fold different from M2 oup.com.

Dual Binding Modes : Research, including kinetic measurements with radiolabeled antagonists, suggests that this compound's high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric binding site and an allosteric binding site located between the second and third extracellular loops researchgate.netmdpi.comnih.gov. At higher concentrations, this compound can also exhibit allosteric properties, slowing down the dissociation of [³H]-NMS from the M2 receptor mdpi.comresearchgate.net. This indicates that this compound can bind with low affinity to the allosteric site even when the orthosteric site is occupied by NMS, effectively trapping the radioligand researchgate.netnih.govresearchgate.net.

Impact of Receptor Mutations : Studies involving reciprocal mutations of M2 and M3 receptors in their extracellular loops have provided insights into the molecular mechanisms underlying this compound's selectivity nih.govresearchgate.net. Impaired interaction with the allosteric binding site in M3 receptors manifests as lower-affinity binding of this compound to this subtype researchgate.netnih.gov.

The following table summarizes representative affinity data for this compound across different muscarinic receptor subtypes, as determined by radioligand binding assays:

| Receptor Subtype | Affinity (Kd or Ki, nM) | Selectivity Ratio (vs. M2) | Reference |

| M2 | High Affinity | 1 | wikipedia.org |

| M1 | ~4.4x lower affinity | ~4.4 | oup.com |

| M3 | ~16x lower affinity | ~16 | researchgate.netoup.com |

| M4 | ~4x lower affinity | ~4 | oup.com |

| M5 | Intermediate affinity | ~10 | oup.comcapes.gov.br |

Note: Specific Kd/Ki values vary between studies based on experimental conditions and cell lines, but the selectivity profile remains consistent.

Functional Assays in Isolated Tissues and Cells

Functional assays are crucial for understanding the physiological effects of this compound by measuring its ability to modulate receptor activity in a biological context. These assays are performed on isolated tissues or cell lines expressing specific muscarinic receptor subtypes.

Cardiac Tissue (M2 Receptor Antagonism) : this compound is well-known for its effects on cardiac tissue, where M2 receptors are predominantly found. In normal conditions, M2 receptor activation reduces heart rate by diminishing the speed of conduction in the sinoatrial and atrioventricular nodes wikipedia.org. This compound, by competitively antagonizing these receptors, can increase heart rate wikipedia.org. Studies in electrically stimulated guinea pig left atria have shown this compound to be a potent muscarinic M2 receptor antagonist unibo.it.

Smooth Muscle Contraction : While this compound increases heart rate, it can inhibit contraction in other organs, such as the bladder, where autoinhibitory processes seen in the heart are absent wikipedia.org. However, its selectivity in these contexts has been questioned, with some research suggesting potential binding to other receptors like nicotinic ACh receptors at micromolar concentrations wikipedia.org.

Bovine Coronary Artery : Functional measurements in endothelium-denuded bovine coronary artery muscle strips have investigated the muscarinic receptor subtype mediating acetylcholine (B1216132) (ACh)-induced contraction. This compound showed low affinity (pA2 5.88 ± 0.07), suggesting that the receptor mediating contraction in this tissue is not of the M2 (cardiac) subtype, but rather M3 nih.gov.

Cell Lines : Functional assays in M2R-expressing cell lines often involve measuring the inhibition of carbachol-induced cAMP reduction, a downstream effect of M2 receptor activation .

In vivo Physiological Measurements (e.g., Heart Rate, Bronchoconstriction, Bladder Activity)

In vivo studies are essential to translate findings from in vitro and ex vivo models to a living organism, assessing the integrated physiological responses to this compound.

Heart Rate Modulation : Due to its high cardioselectivity for M2 receptors, this compound has been investigated as a potential parasympatholytic drug, particularly for treating bradycardia wikipedia.org. Its presence in vivo leads to an increase in heart rate by blocking the inhibitory effects of M2 receptors on sinoatrial and atrioventricular nodes wikipedia.org.

Bladder Activity : In contrast to its cardiac effects, this compound has been observed to inhibit contraction in the bladder wikipedia.org. This suggests different muscarinic receptor subtype involvement or distinct physiological mechanisms in various organs.

Rapid Eye Movement (REM) Sleep Modulation : this compound has been used in studies investigating the role of M2 muscarinic receptors in the feline medial pontine reticular formation in modulating REM sleep. Pretreatment with this compound significantly blocked bethanechol-induced REM sleep-like states, returning percent REM sleep to control levels oup.com. This highlights its utility in dissecting the in vivo roles of M2 receptors in complex physiological processes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide computational insights into the atomic-level interactions between this compound and muscarinic receptors, complementing experimental binding and functional data.

Binding Site Analysis : Simulations have been employed to reveal the molecular mechanisms of this compound binding and selectivity nih.govresearchgate.net. These studies confirm that this compound's high-affinity binding to M2 receptors involves simultaneous interaction with both the orthosteric and an allosteric binding site mdpi.comnih.gov.

Allosteric Interaction : Molecular dynamics simulations have shown that this compound can bind solely with low affinity to an allosteric binding site on the extracellular domain of NMS-occupied M2 receptors, primarily interacting with glutamate (B1630785) 175 in the second extracellular loop nih.gov. This interaction physically prevents the dissociation of NMS from the orthosteric binding site nih.gov.

Selectivity Basis : Computational models have also shed light on the impaired interaction of this compound with the allosteric binding site in M3 receptors, explaining its lower affinity for this subtype. For instance, lysine (B10760008) 523 in the third extracellular loop of M3 receptors forms a hydrogen bond with glutamate 219 in the second extracellular loop, which hinders this compound binding to the allosteric site nih.gov.

Genetic Approaches (e.g., Receptor Knockout Models, siRNA)

Genetic approaches, such as receptor knockout models and siRNA, are powerful tools for definitively establishing the role of specific muscarinic receptor subtypes in physiological processes and pharmacological responses to this compound. While direct studies specifically detailing this compound's use with M2 receptor knockout models or siRNA for muscarinic receptors were not extensively detailed in the provided search results, the general principle of these methods is crucial for validating receptor specificity.

Receptor Knockout Models : These models involve genetically removing or inactivating a specific muscarinic receptor subtype (e.g., M2 receptor knockout mice). By observing the altered physiological responses to this compound in these animals compared to wild-type controls, researchers can confirm the specific involvement of the M2 receptor in the observed effects. This approach helps to overcome potential off-target effects or incomplete selectivity of pharmacological agents.

siRNA (small interfering RNA) : siRNA can be used to transiently reduce the expression of a specific muscarinic receptor in cultured cells or in vivo. By silencing M2 receptor expression, researchers can then assess how this compound's effects are diminished or abolished, providing direct evidence for the M2 receptor as its primary target in that system.

These genetic tools are invaluable for confirming the specificity of this compound's actions and for dissecting the precise roles of M2 receptors in various physiological and pathological contexts, especially when pharmacological tools alone might not provide definitive answers due to overlapping receptor expression or incomplete selectivity.

Biochemical Assays for Signaling Pathway Analysis (e.g., Phosphoinositide Hydrolysis, cAMP Formation, β-Arrestin Expression)

Biochemical assays are used to investigate the intracellular signaling pathways modulated by muscarinic receptors and how this compound affects these pathways. M2 and M4 receptors typically inhibit adenylyl cyclase activity via Gi/o proteins, leading to a reduction in cAMP formation, while M1, M3, and M5 receptors activate phospholipase C via Gq/11, leading to phosphoinositide hydrolysis and calcium mobilization mdpi.com.

cAMP Formation : As an M2 antagonist, this compound would be expected to block the M2 receptor-mediated inhibition of adenylyl cyclase. Functional assays often measure the inhibition of carbachol-induced cAMP reduction in M2R-expressing cell lines as a validation step for this compound's M2 antagonism .

Phosphoinositide Hydrolysis : While M2 receptors primarily couple to Gi/o, some studies might explore cross-talk or effects on other pathways. For instance, functional studies have been reported using antagonist affinity profiles against agonist-mediated phosphoinositide hydrolysis in CHO M5 cells, where ligand affinities agreed with radioligand binding studies capes.gov.br. While this specific example relates to M5, similar principles apply to understanding the lack of effect or indirect effects of this compound on Gq/11-coupled pathways.

β-Arrestin Expression : Beta-arrestins are important scaffolding proteins involved in GPCR desensitization, internalization, and signaling. While not explicitly detailed for this compound in the provided snippets, biochemical assays measuring β-arrestin recruitment or expression can provide insights into the functional consequences of receptor activation or blockade. For example, some studies use β-galactosidase activation as a proliferative marker, and antagonist affinity estimates derived from such assays can agree with radioligand binding studies at the M5 receptor capes.gov.br.

These biochemical assays provide a deeper understanding of how this compound's binding to M2 receptors translates into specific intracellular signaling events, contributing to its observed physiological effects.

Future Directions and Research Gaps in Methoctramine Studies

Further Elucidation of Allosteric Binding Mechanisms and Receptor Conformations

Methoctramine (B27182) functions as an M2-selective competitive antagonist, but at higher concentrations, it also exhibits allosteric properties. nih.govwikipedia.orgcas.czmdpi.comresearchgate.netnih.gov This dual mode of interaction, where it can bind simultaneously to both the orthosteric and an allosteric binding site, particularly on the M2 receptor, is a key area for future research. nih.govcas.czmdpi.comresearchgate.netpreprints.orgresearchgate.netresearchgate.net The allosteric site for this compound on the M2 receptor is located between the second and third extracellular loops, with specific residues like glutamate (B1630785) 175 (E175) in the second extracellular loop playing a crucial role in its low-affinity binding to N-methylscopolamine (NMS)-occupied M2 receptors. nih.govcas.czmdpi.compreprints.orgresearchgate.netresearchgate.net This interaction can physically prevent the dissociation of NMS from the orthosteric binding site. nih.govcas.czresearchgate.netresearchgate.netresearchgate.net

In contrast, the M3 receptor exhibits impaired interaction with this compound's allosteric binding site due to a hydrogen bond formed between lysine (B10760008) 523 (K523) in the third extracellular loop and glutamate 219 (E219) in the second extracellular loop, leading to lower affinity binding at this subtype. nih.govcas.czresearchgate.net Further research is needed to comprehensively map the conformational changes induced by this compound binding, both at the orthosteric and allosteric sites, and to understand how these changes translate into its observed selectivity and functional effects. Advanced techniques, including molecular dynamics simulations and cryo-electron microscopy, could provide higher-resolution insights into these dynamic interactions and the resulting receptor conformations. Understanding these intricate mechanisms could facilitate the design of novel allosteric modulators with even greater subtype selectivity and fine-tuned pharmacological profiles.

Comprehensive SAR Studies for Enhanced Subtype Selectivity and Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological properties of this compound and its derivatives. While this compound already demonstrates preferential binding to M2 receptors, with reported IC50 values of 6.1 nM for M2 compared to 92 nM for M1, 770 nM for M3, 260 nM for M4, and 217 nM for M5 in CHO-K1 cell membranes, there is still room for enhancing its subtype selectivity and efficacy. wikipedia.orgcaymanchem.com

Early SAR work on this compound derivatives, such as replacing the diaminohexane spacer in benextramine (B1199295) with a bipiperidinyl moiety, has shown that structural modifications can significantly influence receptor affinity and rigidity. Future comprehensive SAR studies should systematically explore modifications to the polymethylene tetraamine (B13775644) backbone, the length of the polymethylene chains linking the nitrogen atoms, and the nature of the aromatic moieties on the terminal nitrogens. unipd.it The goal would be to identify key structural determinants responsible for the observed M2 selectivity and to design compounds with even higher affinity for M2 receptors while minimizing off-target effects at other muscarinic subtypes (e.g., M4, where it can also bind with similar affinity) frontiersin.org or other receptors. Such studies could lead to the development of more potent and truly selective M2 antagonists, or even to compounds with biased signaling properties, which could offer more precise therapeutic interventions.

Exploration of this compound Derivatives for Novel Therapeutic Targets Beyond Muscarinic Receptors (e.g., ExoU, PAOX)

Beyond its well-established role as a muscarinic receptor antagonist, this compound and its derivatives have shown promising activity against non-muscarinic targets, opening new avenues for therapeutic exploration. Notably, this compound has emerged as a potent and selective inhibitor of acetylpolyamine oxidase (PAOX), an enzyme involved in polyamine catabolism. unipd.itnih.govresearchgate.netnih.govtandfonline.comnih.gov

Inhibitory Activity of this compound and Derivatives on Polyamine Oxidases unipd.itnih.govresearchgate.netnih.govtandfonline.comnih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (KiSMOX/KiPAOX) |

| This compound | PAOX | 10 nM | 1:120 |

| This compound | SMOX | 1.2 µM | 1:120 |

| Compound 11 | PAOX | Reduced potency | Reduced selectivity |

| Compound 12 | PAOX | Reduced potency | Reduced selectivity |

| Compound 13 | PAOX | 440 nM | Reduced specificity |